molecular formula C15H18N4O4 B2773388 1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione CAS No. 1448047-45-7

1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione

Cat. No.: B2773388
CAS No.: 1448047-45-7
M. Wt: 318.333
InChI Key: SRCJMZDXBJQMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Mechanism of Action

Target of Action

The primary targets of the compound “1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione” are currently unknown. The compound is a derivative of piperidine , a six-membered heterocycle that is widely used in drug design . Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting that this compound may have a broad range of potential targets.

Mode of Action

It is known that piperidine derivatives can interact with various biological targets in different ways, leading to a variety of physiological effects .

Pharmacokinetics

For instance, the compound has a molar volume of 269.2±3.0 cm³ , a polar surface area of 83 Ų , and a logP of -0.70 , which may influence its absorption and distribution in the body. Its water solubility at 25°C is estimated to be 888.5 mg/L , which could affect its bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Biological Activity

1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine core structure with a pyrazin-2-yloxy substituent on a piperidine ring. The molecular formula is C18H20N4O3C_{18}H_{20}N_{4}O_{3}, with a molecular weight of approximately 340.4 g/mol. Its structure can be represented as follows:

1 2 Oxo 2 4 pyrazin 2 yloxy piperidin 1 yl ethyl pyrrolidine 2 5 dione\text{1 2 Oxo 2 4 pyrazin 2 yloxy piperidin 1 yl ethyl pyrrolidine 2 5 dione}

The precise biological targets of this compound are not fully elucidated. However, it is known that derivatives of piperidine can interact with various biological systems, potentially influencing multiple pathways:

Potential Mechanisms Include:

  • Inhibition of specific enzymes involved in steroidogenesis.
  • Modulation of neurotransmitter receptors.
  • Antimicrobial and anticancer activities.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study evaluated various pyrrolidine derivatives for their inhibitory effects on human placental aromatase and other steroidogenic enzymes. Notably, certain derivatives showed IC50 values comparable to established inhibitors like Aminoglutethimide, demonstrating their potential as lead compounds in cancer therapy .

CompoundTarget EnzymeIC50 (µM)Comparison
1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dioneAromatase23.8 ± 4.6Similar to Aminoglutethimide (20.0 ± 2.6)
1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dioneP450(17) alpha18.5 ± 1.9Comparable to Ketoconazole (12.1 ± 2.9)

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that derivatives containing the pyrazin moiety may exhibit enhanced activity against various bacterial strains, although specific data on this compound's efficacy is limited.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrolidine derivatives:

  • Biological Evaluation : A study synthesized and evaluated multiple pyrrolidine-based compounds against human placental aromatase and reported promising inhibition rates .
  • Mechanistic Insights : Research has suggested that the introduction of the pyrazin group enhances the interaction with target enzymes, potentially increasing the selectivity and potency of these compounds .
  • Pharmacokinetics : Although detailed pharmacokinetic profiles for this specific compound are not extensively documented, related compounds have shown favorable absorption and distribution characteristics in preliminary studies.

Properties

IUPAC Name

1-[2-oxo-2-(4-pyrazin-2-yloxypiperidin-1-yl)ethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c20-13-1-2-14(21)19(13)10-15(22)18-7-3-11(4-8-18)23-12-9-16-5-6-17-12/h5-6,9,11H,1-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCJMZDXBJQMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.